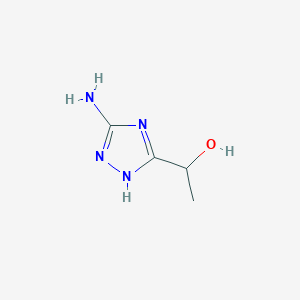
1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol is an organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an amino group at the 5-position and a hydroxyl group at the 3-position of the triazole ring. It is a white crystalline solid with high solubility in water. The compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
The synthesis of 1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol can be achieved through several methods. One common approach involves the reaction of 1-(4-amino-1H-1,2,4-triazol-3-yl)ketone with sodium cyanate, followed by heating to form the triazole derivative. The final product is obtained through acid hydrolysis . Another method involves the use of aminoguanidine hydrochloride and succinic anhydride, followed by microwave irradiation to facilitate the reaction .
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards .
Análisis De Reacciones Químicas
1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like sodium borohydride.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with halogens or other substituents under appropriate conditions
Common reagents used in these reactions include hydrazine hydrate, sodium cyanate, and various acids and bases. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, it inhibits kinases by binding to their active sites, thereby preventing phosphorylation and subsequent signal transduction. Similarly, it inhibits lysine-specific demethylase 1 by interacting with its catalytic domain, leading to the accumulation of methylated histones and altered gene expression .
Comparación Con Compuestos Similares
1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol can be compared with other similar compounds, such as:
1-(4-amino-1H-1,2,4-triazol-3-yl)ethanol: This compound differs in the position of the amino group, which can lead to variations in its biological activity and chemical reactivity.
1-(5-amino-1H-1,2,4-triazol-3-yl)propanamide: This compound has a propanamide group instead of an ethanol group, which can affect its solubility and interaction with biological targets.
1-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide: This compound contains a pyridine-sulfonamide moiety, which enhances its antifungal activity compared to this compound.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical properties .
Propiedades
IUPAC Name |
1-(3-amino-1H-1,2,4-triazol-5-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O/c1-2(9)3-6-4(5)8-7-3/h2,9H,1H3,(H3,5,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXHEPGKUPBLIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NN1)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
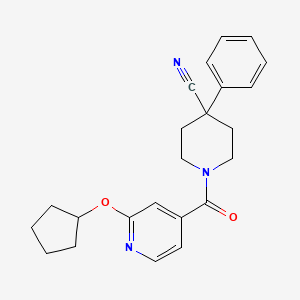
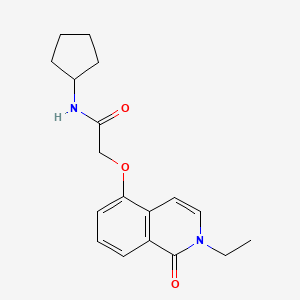

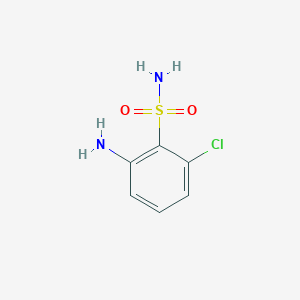
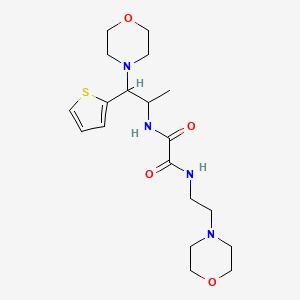
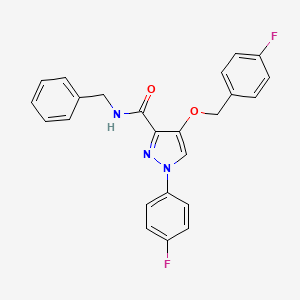
![ethyl 4-[2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B2626807.png)
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-3-carboxylic acid](/img/structure/B2626808.png)


![6-[4-[2-(4-Bromophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2626811.png)
![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2626813.png)
![(Z)-5-bromo-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2626814.png)
![2-(thiophen-2-yl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide](/img/structure/B2626815.png)
